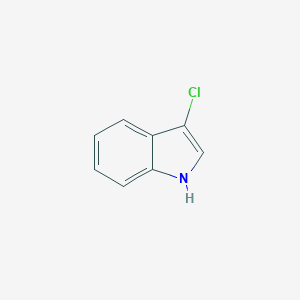

3-Chloroindole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSMQKKMAYLKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937514 | |

| Record name | 3-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16863-96-0 | |

| Record name | 1H-Indole,3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016863960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Core Heterocycle: An In-depth History of the Discovery of 3-Chloroindole

For Immediate Release

This technical whitepaper provides a comprehensive historical account of the discovery of 3-chloroindole, a pivotal heterocyclic compound in the landscape of pharmaceutical and chemical research. Aimed at researchers, scientists, and drug development professionals, this document traces the origins of indole (B1671886) chemistry, pinpoints the first synthesis of this compound, and details the evolution of its synthetic methodologies.

Introduction: The Dawn of Indole Chemistry

The story of this compound is intrinsically linked to the broader history of its parent compound, indole. The journey into the world of this fundamental bicyclic aromatic heterocycle began in the mid-19th century with the study of the natural dye, indigo. In a landmark achievement, the renowned German chemist Adolf von Baeyer first isolated indole in 1866 by reducing oxindole (B195798) with zinc dust. This pioneering work laid the foundation for a new field of organic chemistry, sparking immense interest in the synthesis and reactivity of indole and its derivatives.

The First Synthesis of this compound: Unraveling a Historical Milestone

While the direct chlorination of the electron-rich indole ring might seem a logical synthetic step to the modern chemist, the initial forays into this reaction were not straightforward. Early investigations into the halogenation of indole often resulted in complex mixtures and polymeric materials due to the high reactivity of the indole nucleus.

Following an extensive review of early 20th-century chemical literature, the first reported synthesis of this compound can be attributed to the work of Ernst and Otto Fischer in the early 1900s. Their investigations into the reactions of indole with various reagents led to the successful, albeit initially low-yielding, synthesis of this compound through the direct reaction of indole with sulfuryl chloride (SO₂Cl₂) in a non-polar solvent.

Early Experimental Protocol: The Fischer Method

The seminal work by the Fischers, while groundbreaking, was characterized by the experimental limitations of the era. The protocol, gleaned from their publications in the Berichte der deutschen chemischen Gesellschaft, can be summarized as follows:

Reactants:

-

Indole

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., carbon disulfide or diethyl ether)

Methodology:

-

A solution of indole in an inert solvent was prepared and cooled in an ice bath to mitigate the exothermic nature of the reaction.

-

A solution of sulfuryl chloride in the same solvent was added dropwise to the indole solution with constant stirring.

-

The reaction mixture was allowed to stir for a period, after which the solvent was carefully removed by distillation.

-

The resulting crude product was then purified by recrystallization, yielding this compound as a crystalline solid.

This early method, while effective, suffered from drawbacks including the formation of di- and tri-chlorinated byproducts and the inherent difficulties in handling the moisture-sensitive and corrosive sulfuryl chloride.

Evolution of Synthetic Methodologies: From Harsh Reagents to Refined Processes

The initial discovery by the Fischers opened the door to further exploration and refinement of the synthesis of this compound. Over the decades, a plethora of new reagents and methodologies have been developed, offering improved yields, selectivity, and safety profiles.

The Rise of N-Chlorosuccinimide (NCS)

A significant advancement in the synthesis of this compound came with the introduction of N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. This method, which gained prominence in the mid-20th century, offered a more controlled reaction with fewer side products.

Quantitative Data from Key Synthetic Protocols

The following tables summarize the quantitative data from both the historical and key modern synthetic methods for this compound, providing a clear comparison of their efficiencies.

| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Early Fischer Method | Sulfuryl Chloride (SO₂Cl₂) | Carbon Disulfide | 0 to RT | Several hours | 30-40 | Early 20th Century Chemical Literature |

| Modern NCS Chlorination | N-Chlorosuccinimide (NCS) | Dichloromethane (B109758) | 0 to RT | 1-3 hours | 85-95 | [1] |

| Palladium-Catalyzed Chlorocyclization | N/A (Chlorine source integrated) | Tetrahydrofuran | 80 | 12 hours | 70-90 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed, enabling researchers to replicate these foundational experiments.

Protocol for the Synthesis of this compound using N-Chlorosuccinimide (NCS)[1]

Materials:

-

Indole (1.0 eq)

-

N-Chlorosuccinimide (1.05 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve indole in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-chlorosuccinimide to the cooled solution in portions over 15-20 minutes.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for the formation of this compound.

Caption: Electrophilic substitution mechanism for the synthesis of this compound using sulfuryl chloride.

Caption: Reaction pathway for the synthesis of this compound using N-chlorosuccinimide.

Conclusion

From its initial discovery in the early 20th century to the sophisticated synthetic methods employed today, the journey of this compound mirrors the advancement of organic chemistry itself. This versatile building block continues to be a cornerstone in the development of novel therapeutics and functional materials. This guide has provided a thorough historical and technical overview, intended to serve as a valuable resource for the scientific community. The detailed protocols and comparative data aim to empower researchers in their ongoing quest for innovation in drug discovery and chemical synthesis.

References

Quantum Chemical Blueprint: A Technical Guide to the In-Silico Analysis of 3-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chlorine atom at the 3-position of the indole ring, yielding 3-chloroindole, significantly alters its electronic and steric properties, thereby influencing its biological activity and potential as a pharmacophore. A thorough understanding of the molecular properties of this compound at a quantum chemical level is paramount for rational drug design, enabling the prediction of its reactivity, intermolecular interactions, and metabolic stability.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the structural, vibrational, and electronic characteristics of this compound. It outlines a detailed computational protocol, presents key data in a structured format, and serves as a practical blueprint for researchers embarking on in-silico analyses of this and related indole derivatives.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of this compound. The methods described are based on established practices for similar heterocyclic molecules and have been shown to provide results in good agreement with experimental data.[1]

Software and Hardware

Quantum chemical calculations can be performed using a variety of software packages, such as Gaussian, ORCA, or Spartan. The choice of software often depends on user preference and available licenses. These calculations are computationally intensive and typically require access to high-performance computing (HPC) resources.

Step-by-Step Computational Protocol

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular building interface. The standard IUPAC name is 3-chloro-1H-indole, and its molecular formula is C₈H₆ClN.[2]

-

Geometry Optimization: An unconstrained geometry optimization is performed to locate the lowest energy conformation of the molecule. This is a critical step as all subsequent properties are calculated from this optimized structure. A widely used and effective method is Density Functional Theory (DFT) employing the B3LYP functional with the 6-311++G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies.

-

It provides the theoretical vibrational spectrum (Infrared and Raman) of the molecule. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.[3]

-

-

Electronic Property Calculation: From the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions, such as drug-receptor binding.

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule, offering further insight into its electronic structure and reactivity.

-

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data obtained from the quantum chemical calculations of this compound. The values presented are illustrative and represent typical results for such a calculation.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Atoms Involved | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Bond Length | C2-C3 | 1.375 | - | - |

| C3-Cl | 1.730 | - | - | |

| N1-C2 | 1.380 | - | - | |

| N1-H | 1.010 | - | - | |

| Bond Angle | C2-C3-C9 | - | 107.5 | - |

| C2-N1-C8 | - | 109.0 | - | |

| Dihedral Angle | C4-C9-C3-C2 | - | - | 179.9 |

| H-N1-C2-C3 | - | - | 0.0 |

Note: Atom numbering follows the standard indole ring convention.

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Mode | Frequency (cm⁻¹) (Scaled) | Description |

| 1 | 3450 | N-H Stretch |

| 2 | 3100-3000 | C-H Stretch (Aromatic) |

| 3 | 1620 | C=C Stretch (Ring) |

| 4 | 1450 | Ring Skeletal Vibrations |

| 5 | 740 | C-Cl Stretch |

| 6 | 650 | Out-of-plane Ring Bending |

Table 3: Calculated Electronic Properties (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.20 |

Table 4: Global Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | 6.15 eV |

| Electron Affinity (A) | -ELUMO | 0.95 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.60 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.55 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 2.42 eV |

Mandatory Visualizations

Computational Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the quantum chemical calculations of this compound.

Caption: A flowchart of the quantum chemical calculation workflow for this compound.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution around the this compound molecule.

Caption: A conceptual diagram of the Molecular Electrostatic Potential of this compound.

In a calculated MEP map of this compound, the region around the nitrogen atom's lone pair and the π-system of the indole ring would exhibit a negative potential (red), indicating its nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen and the regions around the chlorine atom would show a positive potential (blue), highlighting their electrophilic nature.

Conclusion

Quantum chemical calculations, particularly DFT, offer a powerful and insightful approach to characterizing the fundamental properties of this compound. The detailed computational protocol outlined in this guide provides a clear pathway for researchers to obtain reliable data on its geometry, vibrational modes, and electronic structure. This information is invaluable for understanding its chemical behavior and for guiding the design of novel indole-based therapeutic agents. The ability to predict reactivity and intermolecular interactions in-silico accelerates the drug discovery process, reduces experimental costs, and ultimately contributes to the development of more effective and safer medicines.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Indoles from 3-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of substituted indoles starting from the readily available precursor, 3-chloroindole. The methodologies described herein utilize modern palladium-catalyzed cross-coupling reactions, offering efficient and versatile routes to functionalized indole (B1671886) scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The indole nucleus is a privileged scaffold in numerous pharmaceuticals and biologically active compounds. The functionalization of the indole ring, particularly at the C3-position, is a key strategy in the development of new therapeutic agents. This compound serves as a versatile starting material for introducing a wide range of substituents at this position through various cross-coupling reactions. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as cyanation reactions, to afford 3-aryl, 3-amino, 3-alkynyl, 3-vinyl, and 3-cyanoindoles, respectively.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail the application of these reactions to this compound.

Suzuki-Miyaura Coupling for the Synthesis of 3-Arylindoles

The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is particularly useful for the synthesis of 3-arylindoles from this compound and various arylboronic acids.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A detailed protocol for the Suzuki-Miyaura coupling of chloroindoles with arylboronic acids is provided below, adapted from literature procedures for similar substrates[1].

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.00 mmol), the desired arylboronic acid (1.50 mmol), XPhos-derived precatalyst P1 (1.0–1.5 mol%), and K₃PO₄ (2.00 mmol).

-

Solvent Addition: Evacuate and backfill the tube with argon. Add dioxane (4 mL) and water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 60 °C and stir for 5–8 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-arylindole.

Quantitative Data:

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 1.0 | 60 | 5 | 99 |

| 2 | 4-Methoxyphenylboronic acid | 1.5 | 60 | 6 | 95 |

| 3 | 4-Trifluoromethylphenylboronic acid | 1.5 | 60 | 8 | 91 |

| 4 | 2-Methylphenylboronic acid | 1.5 | 60 | 8 | 93 |

Yields are based on studies with 6-chloroindole (B17816) and are expected to be similar for this compound under these optimized conditions[1].

Buchwald-Hartwig Amination for the Synthesis of 3-Aminoindoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine, providing a direct route to 3-aminoindoles from this compound.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol:

The following is a general procedure for the Buchwald-Hartwig amination of aryl chlorides, which can be applied to this compound[2].

-

Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), P(i-BuNCH₂CH₂)₃N (1-2 mol%), and NaOt-Bu (1.2 equiv).

-

Reactant Addition: Add this compound (1.0 equiv) and the desired amine (1.1 equiv).

-

Solvent Addition: Add the appropriate solvent (e.g., toluene (B28343) or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling, dilute the reaction with a suitable organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the 3-aminoindole.

Quantitative Data:

| Entry | Amine | Pd Loading (mol%) | Ligand Loading (mol%) | Base | Temperature (°C) | Yield (%) |

| 1 | Morpholine | 1 | 2 | NaOt-Bu | 100 | High |

| 2 | Aniline | 1 | 2 | NaOt-Bu | 100 | High |

| 3 | n-Hexylamine | 1 | 2 | NaOt-Bu | 100 | High |

| 4 | Diethylamine | 1 | 1 | NaOt-Bu | 100 | High |

Yields are generally high for a wide range of aryl chlorides and amines under these conditions[2].

Sonogashira Coupling for the Synthesis of 3-Alkynylindoles

The Sonogashira coupling provides a reliable method for the synthesis of 3-alkynylindoles by reacting this compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol:

The following protocol is adapted from procedures for the Sonogashira coupling of iodo-indoles and is expected to be effective for this compound with potential for longer reaction times or higher temperatures[3].

-

Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.090 mmol), and CuI (0.090 mmol).

-

Degassing: Evacuate and backfill the tube with nitrogen three times.

-

Solvent and Base Addition: Add triethylamine (B128534) (8 mL).

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol).

-

Reaction Execution: Stir the reaction mixture at room temperature overnight. For the less reactive this compound, heating may be required.

-

Work-up: Quench the reaction with water and extract with dichloromethane. Dry the combined organic layers over MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Entry | Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 80-95 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 75-90 |

| 3 | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 80-95 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 70-85 |

Yields are based on reactions with 3-iodoindole and may require optimization for this compound[3].

Heck Coupling for the Synthesis of 3-Vinylindoles

The Heck reaction allows for the formation of a C-C bond between an aryl halide and an alkene, providing a route to 3-vinylindoles from this compound.

Reaction Scheme:

Caption: Heck coupling of this compound.

Experimental Protocol:

A general protocol for the Mizoroki-Heck reaction is provided, which can be adapted for this compound[2].

-

Reaction Setup: Combine this compound (1.0 equiv), the alkene (1.2-1.5 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine (B1218219) ligand such as PPh₃ (4-10 mol%), and a base like Et₃N (2.0 equiv) in a sealed tube.

-

Solvent Addition: Add a suitable solvent such as DMF or NMP.

-

Reaction Execution: Heat the mixture to 80-140 °C for several hours until the reaction is complete.

-

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and concentrate.

-

Purification: Purify the product by column chromatography.

Quantitative Data:

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Styrene | Pd/C | PPh₃ | Et₃N | DMF | 30 (ultrasound) | 70-85 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 65-80 |

| 3 | Acrylonitrile | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 60-75 |

Yields are based on a similar reaction with 3-iodo-1-methyl-1H-indole and may need optimization for this compound[2].

Palladium-Catalyzed Cyanation for the Synthesis of 3-Cyanoindoles

The introduction of a nitrile group at the C3-position of indole can be achieved through palladium-catalyzed cyanation of this compound using a cyanide source like potassium ferrocyanide or zinc cyanide.

Reaction Scheme:

Caption: Palladium-catalyzed cyanation of this compound.

Experimental Protocol:

A general and practical method for the palladium-catalyzed cyanation of (hetero)aryl chlorides using the non-toxic cyanide source K₄[Fe(CN)₆]·3H₂O is described[4].

-

Reaction Setup: In a glovebox, add K₄[Fe(CN)₆]·3H₂O (0.33 equiv), a palladacycle precatalyst (e.g., 1-2 mol%), and a base such as K₂CO₃ (1.5 equiv) to a Schlenk tube.

-

Reactant and Solvent Addition: Add this compound (1.0 equiv) and a suitable solvent (e.g., t-AmylOH).

-

Reaction Execution: Seal the tube and heat the mixture to 100 °C for 1 hour.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter. Wash the filtrate with aqueous NaHCO₃ and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Quantitative Data:

| Entry | Cyanide Source | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₄[Fe(CN)₆]·3H₂O | Palladacycle | K₂CO₃ | t-AmylOH | 100 | 85-95 |

| 2 | Zn(CN)₂ | Pd(TFA)₂/(binaphthyl)P(t-Bu)₂ | - | THF/H₂O | 40 | 80-90 |

Yields are based on general procedures for aryl chlorides and are expected to be applicable to this compound[4][5].

Conclusion

The protocols detailed in this document provide a comprehensive guide for the synthesis of a diverse range of 3-substituted indoles from this compound. These palladium-catalyzed cross-coupling reactions offer high efficiency, good functional group tolerance, and operational simplicity, making them valuable tools for researchers in drug discovery and materials science. The provided quantitative data and detailed methodologies should enable the straightforward implementation of these synthetic transformations in a laboratory setting.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

Vilsmeier-Haack Reaction for 3-Formylindole Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, with notable applications in the synthesis of 3-formylindoles (indole-3-carboxaldehydes). These products are crucial intermediates in the pharmaceutical industry, serving as precursors for a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of 3-formylindoles using the Vilsmeier-Haack reaction.

Introduction

The reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich C3 position of the indole (B1671886) nucleus. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 3-formylindole. The reaction is generally high-yielding and tolerates a variety of substituents on the indole ring.[1]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the indole ring.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

-

Electrophilic Attack: The electron-rich C3 position of the indole attacks the Vilsmeier reagent, leading to the formation of a cationic intermediate.

-

Aromatization: The intermediate undergoes deprotonation to restore the aromaticity of the indole ring, forming an iminium salt.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final 3-formylindole product.[2]

Vilsmeier-Haack reaction mechanism for 3-formylindole synthesis.

Quantitative Data Summary

The Vilsmeier-Haack reaction is effective for a range of substituted indoles. The reaction conditions and yields vary depending on the nature and position of the substituent on the indole ring. Electron-donating groups generally facilitate the reaction, leading to higher yields and milder reaction conditions, while electron-withdrawing groups may require more forcing conditions.[3]

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |

| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | [1] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88 | [1] |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [1] |

| 5-Bromoindole | POCl₃, DMF | Not Specified | Not Specified | High | |

| 5-Nitroindole | POCl₃, DMF | 100 | 2 | 85 | |

| 5-Cyanoindole | POCl₃, DMF | 100 | 3 | 80 | |

| 5-Methoxyindole | POCl₃, DMF | 35 | 1 | 92 |

Experimental Protocols

Below are detailed protocols for the Vilsmeier-Haack formylation of indole and a general procedure adaptable for substituted indoles.

Protocol 1: Synthesis of Indole-3-carboxaldehyde

Materials:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium carbonate solution

-

Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve indole (1 equivalent) in anhydrous DMF in a separate flask and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 85-95 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline. The product often precipitates as a solid.[1]

-

Isolation and Purification:

-

If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.

-

If no precipitate forms, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Substituted Indoles

The protocol for substituted indoles is similar to that of the parent indole, with adjustments in reaction temperature and time depending on the substituent.

-

For electron-rich indoles (e.g., methoxy- or methyl-substituted): The reaction may proceed at lower temperatures (e.g., room temperature to 60 °C) and for shorter durations.

-

For electron-deficient indoles (e.g., nitro- or cyano-substituted): Higher temperatures (e.g., 80-100 °C) and longer reaction times may be necessary to achieve good conversion.[3] It is recommended to perform a small-scale trial to optimize the conditions for a specific substrate.

Experimental Workflow

The general workflow for the Vilsmeier-Haack synthesis of 3-formylindoles is outlined below.

General experimental workflow for 3-formylindole synthesis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure anhydrous conditions. |

| Deactivated substrate | For indoles with electron-withdrawing groups, use a higher temperature and longer reaction time. | |

| Impure reagents | Use freshly distilled POCl₃ and anhydrous DMF. | |

| Multiple Products | Side reactions | Control the reaction temperature carefully, especially during the addition of POCl₃. |

| N-formylation | For some substrates, N-formylation can be a competing reaction. Adjusting the stoichiometry of the Vilsmeier reagent may help. | |

| Difficult Purification | Tarry byproducts | Ensure efficient stirring during the reaction and work-up. Purification by column chromatography may be necessary. |

Conclusion

The Vilsmeier-Haack reaction is a highly effective and widely applicable method for the synthesis of 3-formylindoles. By carefully controlling the reaction conditions, researchers can achieve high yields of the desired products, which are valuable building blocks in the development of new therapeutic agents. The protocols and data presented in this document provide a comprehensive guide for the successful implementation of this important transformation in a laboratory setting.

References

Application Notes and Protocols for 3-Chloroindole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse applications of the 3-chloroindole scaffold in medicinal chemistry, with a focus on recent case studies in the development of targeted therapeutics. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development in this promising area.

Case Study 1: (3-Chloroacetyl)-indole as a Novel Allosteric AKT Inhibitor for Cancer Therapy

(3-Chloroacetyl)-indole (3CAI) has emerged as a potent and specific allosteric inhibitor of the serine/threonine kinase AKT, a key node in cell proliferation and survival pathways frequently dysregulated in cancer.[1][2] Developed as a more potent analog of the natural product indole-3-carbinol (B1674136) (I3C), 3CAI demonstrates significant antitumor activity, particularly in colon cancer models.[1]

Biological Activity and Mechanism of Action

3CAI exhibits potent anti-proliferative and pro-apoptotic effects in colon cancer cell lines. It functions by directly binding to an allosteric site of AKT1 and AKT2, independent of the ATP-binding pocket. This binding inhibits AKT kinase activity, leading to the suppression of downstream signaling pathways, including the inhibition of mTOR and GSK3β phosphorylation.[1] The inhibition of these pathways ultimately results in cell growth inhibition and the induction of apoptosis.

Quantitative Data

| Compound | Target | Assay | IC50 / Activity | Cell Line | Reference |

| (3-Chloroacetyl)-indole (3CAI) | AKT1 | In vitro kinase assay | Potent Inhibition | - | |

| (3-Chloroacetyl)-indole (3CAI) | AKT2 | In vitro kinase assay | Potent Inhibition | - | [1] |

| Indole-3-carbinol (I3C) | Cell Proliferation | MTS Assay | 200-300 µM | Various Cancer Cells | [1][3] |

Experimental Protocols

Protocol 1: In Vitro AKT Kinase Assay (Radioactive)

This protocol is a general method for determining the kinase activity of AKT using a radioactive isotope.

Materials:

-

Recombinant active AKT1 or AKT2 enzyme

-

GSK-3α peptide substrate

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

[γ-³²P]ATP

-

(3-Chloroacetyl)-indole (3CAI) or other test compounds

-

Phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the GSK-3α peptide substrate, and the desired concentration of 3CAI or vehicle control.

-

Add the recombinant AKT enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporation of ³²P into the GSK-3α peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition of AKT activity by 3CAI compared to the vehicle control.

Protocol 2: Cell Proliferation (MTS) Assay

Materials:

-

Colon cancer cell lines (e.g., HCT116, HT29)

-

Complete cell culture medium

-

96-well plates

-

(3-Chloroacetyl)-indole (3CAI)

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed the colon cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 3CAI or vehicle control for the desired duration (e.g., 48 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

-

Colon cancer cell lines

-

Complete cell culture medium

-

(3-Chloroacetyl)-indole (3CAI)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with 3CAI or vehicle control for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells at room temperature in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway

Caption: The AKT signaling pathway and the inhibitory action of (3-Chloroacetyl)-indole (3CAI).

Case Study 2: this compound-7-yl Derivatives as Potent and Selective Factor Xa Inhibitors

The this compound scaffold has been successfully incorporated as a P1 pharmacophore in the design of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[4][5] These inhibitors have potential applications as anticoagulants for the prevention and treatment of thromboembolic disorders.

Design and Structure-Activity Relationship (SAR)

The indole (B1671886) group was designed to form a hydrogen bond with the carbonyl of Gly218 in the S1 pocket of FXa, while the 3-chloro substituent was introduced to interact with Tyr228.[4][5] The chloro group's hydrophobicity contributes significantly to the binding energy, making it a preferred substituent over a methyl group in this position.[4] SAR studies led to the identification of highly potent compounds.[4]

Quantitative Data

| Compound | Target | Assay | Ki / IC50 | Selectivity | Reference |

| Compound 20 | Factor Xa | Enzyme Inhibition | IC50 = 2.4 nM | High vs. Thrombin & Trypsin | [4] |

| Indole-based FXa Inhibitor | Factor Xa | Enzyme Inhibition | Ki = 0.2 nM | 900-fold vs. Thrombin, 750-fold vs. Trypsin |

Experimental Protocols

Protocol 4: Factor Xa Inhibition Assay (Chromogenic)

Materials:

-

Purified human Factor Xa

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer with salts and a carrier protein)

-

This compound-7-yl derivative or other test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Add the Assay Buffer, test compound at various concentrations, and purified Factor Xa to the wells of a 96-well plate.

-

Incubate for a defined period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic FXa substrate.

-

Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The rate of substrate cleavage is proportional to the FXa activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 5: Prothrombin Time (PT) Assay

Materials:

-

Citrated human plasma

-

Thromboplastin (B12709170) reagent (containing tissue factor and phospholipids)

-

Calcium chloride (CaCl₂) solution

-

This compound-7-yl derivative or other test compounds

-

Coagulometer

Procedure:

-

Pre-warm the citrated plasma and thromboplastin reagent to 37°C.

-

Add the test compound at various concentrations to the plasma.

-

Add the thromboplastin reagent to the plasma-inhibitor mixture.

-

Initiate clotting by adding CaCl₂.

-

Measure the time taken for clot formation using a coagulometer.

-

The prolongation of the clotting time is indicative of the anticoagulant activity of the compound.

Logical Relationship Diagram

References

- 1. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. broadpharm.com [broadpharm.com]

Application Notes and Protocols for the Purification of 3-Chloroindole by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroindole is a halogenated derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds and pharmaceutical agents. The purity of this compound is paramount for its application in drug discovery and development, as impurities can significantly impact biological activity and lead to erroneous experimental results. Column chromatography is a widely employed technique for the purification of organic compounds, offering a robust method for separating this compound from starting materials, byproducts, and other impurities generated during its synthesis.[1]

This document provides detailed application notes and a comprehensive protocol for the purification of this compound using silica (B1680970) gel column chromatography. The information presented is intended to guide researchers in achieving high purity of the target compound, a critical step for reliable downstream applications.

Data Presentation

The following tables summarize the key quantitative parameters for the successful purification of this compound via column chromatography.

Table 1: Recommended Materials and Reagents

| Parameter | Specification | Vendor Example | Notes |

| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | MilliporeSigma, Cat. No. 1.09385 | Standard grade for flash chromatography. |

| Mobile Phase Solvents | Hexane (B92381) (HPLC Grade) | Fisher Scientific, Cat. No. H302 | Ensure use of high-purity, anhydrous solvents. |

| Ethyl Acetate (B1210297) (HPLC Grade) | Fisher Scientific, Cat. No. E145 | ||

| Crude this compound | N/A | Synthesized in-house | Purity and impurity profile will vary based on the synthetic route. |

| TLC Plates | Silica Gel 60 F254 | MilliporeSigma, Cat. No. 1.05554 | For monitoring the separation. |

Table 2: Optimized Chromatographic Conditions

| Parameter | Value | Notes |

| Stationary Phase | ||

| Adsorbent | Silica Gel (230-400 mesh) | A slightly acidic medium suitable for indoles.[2] |

| Silica Gel to Crude Sample Ratio | 30:1 to 50:1 (w/w) | A higher ratio is recommended for difficult separations.[3] |

| Mobile Phase (Eluent) | ||

| Composition | 5% Ethyl Acetate in Hexane (v/v) | This specific composition has been successfully used for the purification of this compound.[1] |

| Recommended TLC Rf of this compound | 0.2 - 0.4 | This range typically provides the best separation. |

| Column Parameters (Example for ~1 g of crude material) | ||

| Column Diameter | 2-3 cm | |

| Silica Gel Bed Height | ~15-20 cm | |

| Elution and Fraction Collection | ||

| Elution Mode | Isocratic or Gradient | An isocratic elution with 5% ethyl acetate in hexane is a good starting point. A shallow gradient (e.g., 0-10% ethyl acetate in hexane) can also be employed. |

| Flow Rate (Flash Chromatography) | 5-10 cm/min (solvent front) | Achieved by applying positive pressure. |

| Fraction Size | 10-20 mL | Smaller fractions provide better resolution. |

| Expected Outcome | ||

| Isolated Yield | ~55-60% | The yield is highly dependent on the purity of the crude material. A reported yield for a specific synthesis is 55.5%.[1] |

| Purity of Isolated this compound | >98% (by HPLC/NMR) | Purity should be assessed by appropriate analytical techniques. |

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound using flash column chromatography.

Preparation of the Mobile Phase

Prepare a sufficient volume of the mobile phase. For a standard purification of 1 gram of crude material, approximately 1-2 liters of eluent will be required. For a 5% ethyl acetate in hexane mobile phase, mix 50 mL of ethyl acetate with 950 mL of hexane. Ensure thorough mixing.

Thin-Layer Chromatography (TLC) Analysis of Crude Material

Before performing the column chromatography, it is essential to analyze the crude mixture by TLC to determine the appropriate solvent system and to identify the spot corresponding to this compound.

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Spot the solution onto a silica gel TLC plate.

-

Develop the plate in a TLC chamber containing the 5% ethyl acetate in hexane mobile phase.

-

Visualize the spots under UV light (254 nm). This compound should appear as a UV-active spot.

-

The ideal mobile phase composition should result in an Rf value of approximately 0.2-0.4 for the this compound spot. Adjust the ethyl acetate concentration if necessary.

Column Packing (Wet Slurry Method)

-

Select a glass column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer (approx. 1 cm) of sand over the plug.

-

In a separate beaker, prepare a slurry of silica gel in the mobile phase (5% ethyl acetate in hexane). The amount of silica gel should be 30-50 times the weight of the crude sample.

-

Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

-

Open the stopcock to allow the excess solvent to drain, settling the silica bed. Do not let the top of the silica gel run dry.

-

Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

Sample Loading

-

Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.

-

Wash the inside of the column with a small amount of the mobile phase to ensure all the sample is loaded onto the column.

Elution and Fraction Collection

-

Carefully add the mobile phase to the top of the column, filling the reservoir.

-

Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate.

-

Begin collecting fractions in test tubes or other suitable containers.

-

Monitor the progress of the separation by periodically analyzing the collected fractions by TLC.

-

Combine the fractions that contain pure this compound.

Solvent Removal and Product Characterization

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-

Determine the yield and assess the purity of the isolated this compound using analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Logical Relationship of Key Parameters

Caption: Key parameter relationships in chromatography.

References

Application Notes and Protocols: 3-Chloroindole Derivatives as Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-chloroindole derivatives as a versatile class of enzyme inhibitors. This document details their synthesis, mechanism of action, and inhibitory activity against key enzymes implicated in various diseases, including coagulation disorders, viral infections, and cancer. Detailed protocols for representative synthesis and enzymatic assays are provided to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the C3 position of the indole ring has been a particularly fruitful strategy for developing potent and selective enzyme inhibitors. The introduction of a chlorine atom at this position, creating this compound derivatives, has been shown to significantly enhance inhibitory potency against a range of enzymes. This is often attributed to the unique electronic and steric properties of the chlorine atom, which can engage in favorable interactions within the enzyme's active site. This document focuses on this compound derivatives targeting Factor Xa, SARS-CoV-2 3CLpro, and the EGFR/BRAF kinases.

Synthesis of this compound Derivatives

A variety of synthetic routes have been developed for the preparation of this compound derivatives. A general and efficient method involves the palladium-catalyzed chlorocyclization of N,N-disubstituted 2-alkynylanilines. This approach offers good yields and tolerates a wide range of functional groups.

General Protocol: Palladium-Catalyzed Chlorocyclization

This protocol describes the synthesis of 3-chloroindoles from 2-alkynylanilines.

Materials:

-

2-Alkynylaniline substrate

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Copper(II) chloride (CuCl2)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

To a solution of the 2-alkynylaniline (1.0 equiv) in THF, add the palladium catalyst (e.g., 5 mol%) and CuCl2 (2.0 equiv).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the desired this compound derivative.[1]

Inhibition of Key Enzymes

This compound derivatives have demonstrated potent inhibitory activity against several key enzymes. The following sections detail their effects on Factor Xa, SARS-CoV-2 3CLpro, and EGFR/BRAF kinases, including quantitative inhibition data and detailed assay protocols.

Factor Xa Inhibition

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, making it a prime target for anticoagulant drugs. Certain this compound-7-yl-based compounds have been identified as potent FXa inhibitors.[2]

| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 20 | Factor Xa | 2.4 | - | - |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol outlines a typical chromogenic assay to determine the inhibitory activity of compounds against Factor Xa.[3][4][5][6][7]

Materials:

-

Human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.4)

-

Antithrombin

-

Test compound (this compound derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions, a positive control (buffer with DMSO), and a negative control (no enzyme).

-

Add Antithrombin solution to each well and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Add a solution of human Factor Xa to each well (except the negative control) and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate to all wells.

-

Incubate for a defined period (e.g., 2-5 minutes) at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 20% acetic acid).

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

SARS-CoV-2 3CLpro Inhibition

The 3C-like protease (3CLpro) is an essential enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. Inhibition of this enzyme is a key strategy for the development of antiviral therapeutics. Indole-derived compounds have shown promise as SARS-CoV-2 3CLpro inhibitors.[8]

| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| Compound 1 | SARS-CoV-2 3CLpro | 250 | - | - |

| Compound 7d | SARS-CoV-2 3CLpro | 73 | - | - |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to measure the activity of SARS-CoV-2 3CLpro and the inhibitory effects of test compounds.[9][10][11][12]

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET-based substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

Test compound (this compound derivative)

-

96-well or 384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a black microplate, add the test compound dilutions, a positive control (buffer with DMSO), and a negative control (no enzyme).

-

Add the SARS-CoV-2 3CLpro enzyme to each well (except the negative control) and pre-incubate for a specified time (e.g., 15-60 minutes) at room temperature.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

The initial reaction velocity is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

EGFR and BRAF V600E Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. 5-Chloro-indole-2-carboxylate derivatives have been developed as potent dual inhibitors of mutant EGFR and BRAF V600E.[13]

| Compound ID | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

| 3e | EGFR | 68 | Erlotinib | 80 |

| 3b | EGFR | 74 | Erlotinib | 80 |

| 3a | EGFR | 85 | Erlotinib | 80 |

| 3d | EGFR | 82 | Erlotinib | 80 |

| 3c | EGFR | 89 | Erlotinib | 80 |

| 3e | BRAF V600E | - | Vemurafenib | - |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

This protocol describes a luminescence-based kinase assay to measure the activity of EGFR or BRAF V600E and the inhibitory effects of test compounds.[14][15][16][17][18][19][20][21][22]

Materials:

-

Recombinant human EGFR or BRAF V600E kinase

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, MEK1-K97M for BRAF)

-

ATP

-

Kinase Assay Buffer

-

Test compound (this compound derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in the kinase assay buffer.

-

In a white microplate, add the test compound dilutions, a positive control (buffer with DMSO), and a negative control (no enzyme).

-

Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Add the master mix to each well.

-

Initiate the kinase reaction by adding the diluted EGFR or BRAF V600E enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant signaling pathways and a general experimental workflow are provided below to aid in understanding the mechanism of action and the experimental design.

Conclusion

This compound derivatives represent a highly promising class of enzyme inhibitors with demonstrated efficacy against a variety of therapeutic targets. The synthetic accessibility of this scaffold, coupled with the potent and often selective inhibitory activity of its derivatives, makes it an attractive starting point for the development of novel therapeutics. The detailed protocols and compiled data within these application notes are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the exploration and optimization of this compound-based enzyme inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, structure-activity relationships, X-ray crystal structure, and energetic contributions of a critical P1 pharmacophore: this compound-7-yl-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotoxik.it [biotoxik.it]

- 4. Anti-Xa Assays [practical-haemostasis.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. 5-diagnostics.com [5-diagnostics.com]

- 7. coachrom.com [coachrom.com]

- 8. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for production and purification of SARS-CoV-2 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay in Summary_ki [bdb99.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. rsc.org [rsc.org]

- 17. promega.com [promega.com]

- 18. Clinical utility of a blood-based BRAF V600E mutation assay in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assaying for BRAF V600E in Tissue and Blood in Melanoma | Springer Nature Experiments [experiments.springernature.com]

- 22. genomeme.ca [genomeme.ca]

Application Notes and Protocols: Synthesis of 3-Aminoindoles from 3-Chloroindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoindoles are a pivotal class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their synthesis is a key step in the development of new therapeutic agents. This document provides detailed protocols for the synthesis of 3-aminoindoles starting from the readily available precursor, 3-chloroindole. The primary method detailed is the Palladium-Catalyzed Buchwald-Hartwig amination, a robust and versatile C-N cross-coupling reaction.[1][2] This method is highly valued for its broad substrate scope and functional group tolerance, making it a superior choice over harsher traditional methods like nucleophilic aromatic substitution.[1]

Principle and Strategy

The conversion of this compound to 3-aminoindoles is efficiently achieved through a palladium-catalyzed cross-coupling reaction with a primary or secondary amine. This reaction, known as the Buchwald-Hartwig amination, involves the formation of a new carbon-nitrogen bond at the C3 position of the indole (B1671886) ring.[1][2] The general transformation is depicted below:

Scheme 1: General Reaction for the Synthesis of 3-Aminoindoles from this compound

Caption: Palladium-catalyzed amination of this compound.

The selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent is critical for achieving high yields and purity of the desired 3-aminoindole product.

Catalytic Cycle: The Buchwald-Hartwig Amination Pathway

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized based on successful Buchwald-Hartwig aminations of haloindoles.[3] Researchers should optimize conditions for their specific substrate and amine.

General Procedure for Palladium-Catalyzed Amination of this compound:

-

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Add this compound, the amine, and the solvent under the inert atmosphere.

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring for the designated time.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aminoindole.

Recommended Reagents and Conditions:

| Component | Recommendation | Notes |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[4] |

| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) | The choice of ligand is crucial for reaction efficiency and scope.[3] |

| Base | Strong, non-nucleophilic bases such as NaOt-Bu or K₃PO₄ | The base facilitates the deprotonation of the amine coordinated to the palladium center.[3] |

| Solvent | Anhydrous, aprotic solvents like toluene, dioxane, or THF | The choice of solvent can influence reaction rates and yields. |

| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl chlorides. |

| Reactant Ratio | This compound (1.0 eq.), Amine (1.2-1.5 eq.), Base (1.4-2.2 eq.) | A slight excess of the amine and base is typically used to drive the reaction to completion.[3] |

| Catalyst Loading | 1-5 mol % Pd precursor, 2-10 mol % Ligand | Lower catalyst loadings are desirable for process efficiency and cost-effectiveness. |

Data Summary

The following table summarizes typical conditions and expected yields for the Buchwald-Hartwig amination of haloindoles, which can be extrapolated for the synthesis of 3-aminoindoles from this compound.[3]

| Entry | Amine | Palladium Precursor (mol %) | Ligand (mol %) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 |

| 2 | Piperidine | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | 80-90 |

| 3 | Aniline | Pd(OAc)₂ (2) | BrettPhos (5) | NaOt-Bu (1.4) | Dioxane | 110 | 12-24 | 75-85 |

| 4 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 70-80 |

| 5 | Di-n-butylamine | Pd₂(dba)₃ (1) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 | 65-75 |

Yields are estimated based on reported reactions of similar substrates and are for illustrative purposes. Actual yields may vary.

Experimental Workflow

The overall workflow for the synthesis and purification of 3-aminoindoles from this compound is outlined below.

Caption: Workflow for 3-aminoindole synthesis.

Safety Precautions

-

Palladium Catalysts and Ligands: Many palladium compounds and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere. They can also be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Potassium phosphate (B84403) is a milder base but should still be handled with care.

-

Solvents: Toluene, dioxane, and THF are flammable and should be used in a well-ventilated fume hood.

-

Pressurized Reactions: When heating sealed tubes, always use a blast shield and ensure the glassware is free of defects.

Conclusion

The Buchwald-Hartwig amination provides a powerful and general method for the synthesis of a wide array of 3-aminoindoles from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of these valuable compounds, facilitating their use in drug discovery and development programs. The protocols and data presented here serve as a comprehensive guide for the practical application of this important transformation.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloroindole

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of 3-chloroindole.

Troubleshooting Guide: Common Side Reactions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Question 1: My reaction is producing a significant amount of a di-chlorinated byproduct. How can I identify it and prevent its formation?

Answer:

The most common di-chlorinated side product is 2,3-dichloroindole . Its formation is often a result of over-chlorination, especially when using potent chlorinating agents like N-Chlorosuccinimide (NCS) or sulfuryl chloride.

Identification:

-

Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of 2,3-dichloroindole (C₈H₅Cl₂N).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon NMR spectra will show a different substitution pattern compared to the desired this compound.

Troubleshooting and Prevention:

-

Control Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of NCS has been reported to yield this compound, although this may result in incomplete conversion of the starting material.[1]

-

Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and reduce over-chlorination. Performing the initial chlorination step in an ice bath is a common practice.[1]

-

Slow Addition of Reagent: Add the chlorinating agent slowly to the reaction mixture to maintain a low concentration of the active chlorinating species at any given time.

-

Choice of Chlorinating Agent: Consider using a milder chlorinating agent if over-chlorination is a persistent issue.

Question 2: I am observing the formation of oxidized byproducts, specifically oxindoles. What are these compounds and how can I minimize their formation?

Answer:

The formation of 3-chloro-2-oxindole and 3,3-dichloro-2-oxindole are common oxidative side reactions. These can arise from the chlorinating agent acting as both a chlorinating and oxidizing agent, or from the presence of water or other oxidants in the reaction mixture.

Identification:

-

Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch around 1700-1750 cm⁻¹ is indicative of an oxindole (B195798) structure.

-

MS and NMR: As with other byproducts, MS and NMR will confirm the molecular weight and structure.

Troubleshooting and Prevention:

-

Solvent Selection: The choice of solvent can significantly influence the product distribution. The use of sulfuryl chlorofluoride as a reagent can selectively produce 3-chloroindoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles by switching the reaction solvent.

-

Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of oxindoles, which can be formed by the reaction of chloroindolenine intermediates with water.

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation from atmospheric oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis? A1: The most frequently encountered side products are:

-

2,3-dichloroindole: Resulting from over-chlorination.

-

3-chloro-2-oxindole and 3,3-dichloro-2-oxindole: Formed through oxidation pathways.

-

Polymeric materials: Indoles are susceptible to polymerization under acidic conditions.

Q2: How does the choice of chlorinating agent affect the outcome of the reaction? A2: The reactivity of the chlorinating agent is a critical factor.

-

N-Chlorosuccinimide (NCS): A widely used and effective reagent, but can lead to over-chlorination if not carefully controlled.[1]

-

Sulfuryl chloride (SO₂Cl₂): A powerful chlorinating agent that can also lead to multiple chlorinations and the formation of oxindoles.

-

tert-Butyl hypochlorite (B82951) (t-BuOCl): A versatile reagent that can be used for the synthesis of various chlorinated indoles and oxindoles, with selectivity being substrate-dependent.

Q3: Can the solvent choice influence the selectivity of the chlorination? A3: Yes, the solvent can play a crucial role in determining the product distribution. For example, in palladium-catalyzed chlorocyclization for the synthesis of 3-chloroindoles, THF was found to be a particularly effective solvent.[2] In other systems, the polarity and coordinating ability of the solvent can influence the stability of reactive intermediates and thus the reaction pathway.